![molecular formula C18H19N3O3S B2561982 Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1172535-14-6](/img/structure/B2561982.png)

Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

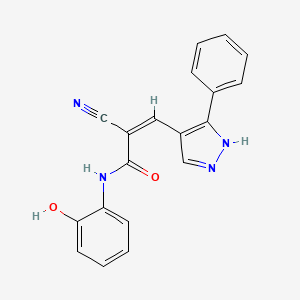

Description

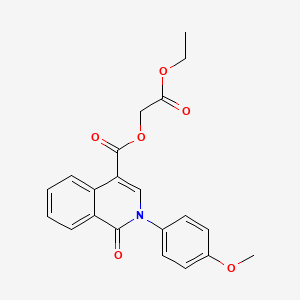

This compound is a complex organic molecule that contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a piperidin-1-yl group, and a cyclopropyl-1,3,4-thiadiazol-2-yl group . It’s worth noting that the benzo[d][1,3]dioxol-5-yl group is a common motif in many natural products and pharmaceuticals .

Scientific Research Applications

Anti-mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, structurally related to the compound , has been identified as promising new anti-mycobacterial chemotypes. A study involving thirty-six benzo[d]thiazole-2-carboxamides revealed significant anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, with seventeen compounds showing potential in the low μM range. Among these, the 5-trifluoromethyl derivatives stood out for their efficacy and low cytotoxicity, suggesting potential therapeutic applications for related compounds like Benzo[d][1,3]dioxol-5-yl(4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone (Pancholia et al., 2016).

Molecular Aggregation and Solvent Effects

Another study focused on the molecular aggregation of compounds structurally similar to this compound, highlighting the impact of solvent and concentration on their spectroscopic properties. This research is crucial for understanding the physicochemical behavior of such compounds, which can inform their handling, formulation, and potential biomedical applications (Matwijczuk et al., 2016).

Structural Exploration and Hirshfeld Surface Analysis

The synthesis and structural exploration of a novel bioactive heterocycle structurally related to this compound provided insights into its molecular conformation and stability. The study utilized techniques like X-ray diffraction and Hirshfeld surface analysis to elucidate intermolecular interactions, offering a foundation for further exploration of related compounds in drug design and development (Prasad et al., 2018).

Antitubercular Activity Optimization

Further research into [4-(aryloxy)phenyl]cyclopropyl methanones, a group that shares some structural features with this compound, demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv. This study highlights the potential of structurally related compounds to contribute to the development of new antitubercular agents (Bisht et al., 2010).

Mechanism of Action

Target of Action

It’s known that similar compounds have shown activity against various cancer cell lines .

Mode of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Properties

IUPAC Name |

1,3-benzodioxol-5-yl-[4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c22-18(13-3-4-14-15(9-13)24-10-23-14)21-7-5-12(6-8-21)17-20-19-16(25-17)11-1-2-11/h3-4,9,11-12H,1-2,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZTKJBRGBMGRHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)benzamide](/img/structure/B2561900.png)

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2561905.png)

![N-[2-(3-Oxo-1,4-benzoxazin-4-yl)ethyl]but-2-ynamide](/img/structure/B2561909.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoic acid](/img/structure/B2561910.png)

![methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B2561913.png)

![3-benzo[d]1,3-dioxolen-5-yl-4-(hydroxyimino)-1,6-dimethyl-5,6,7-trihydro1H-indazole](/img/structure/B2561914.png)

![4-chloro-N~1~-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-1,2-benzenediamine](/img/structure/B2561917.png)